N-[(ADAMANTAN-1-YL)METHYL]-7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes an adamantyl group, a difluoromethyl group, and a phenyl group, contributes to its distinct chemical properties and biological activities .
Preparation Methods
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves several steps. One common method includes the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize the synthesis process and scale up production .
Chemical Reactions Analysis
N-[(ADAMANTAN-1-YL)METHYL]-7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agent . Additionally, it has been studied for its inhibitory effects on enzymes such as carboxylesterase, translocator protein, and PDE10A, as well as its role as a selective kinase inhibitor . In the industry, it may be used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of certain enzymes and proteins, such as kinases and translocator proteins . This inhibition disrupts various cellular processes, leading to the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
N-[(ADAMANTAN-1-YL)METHYL]-7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as zaleplon, indiplon, and ocinaplon, which also belong to the pyrazolo[1,5-a]pyrimidine class . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic potential. The unique combination of the adamantyl, difluoromethyl, and phenyl groups in this compound contributes to its distinct properties and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(1-adamantylmethyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F2N4O/c26-22(27)21-9-20(18-4-2-1-3-5-18)30-23-19(13-29-31(21)23)24(32)28-14-25-10-15-6-16(11-25)8-17(7-15)12-25/h1-5,9,13,15-17,22H,6-8,10-12,14H2,(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRPQMKVTYSYRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C5N=C(C=C(N5N=C4)C(F)F)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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